Boc-arg-val-arg-arg-amc

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

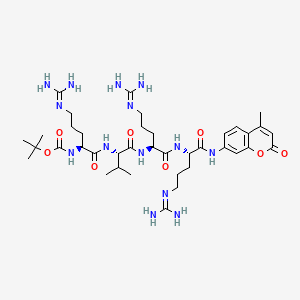

tert-butyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H62N14O8/c1-20(2)29(52-32(56)26(12-9-17-47-36(43)44)51-37(58)60-38(4,5)6)33(57)50-25(11-8-16-46-35(41)42)31(55)49-24(10-7-15-45-34(39)40)30(54)48-22-13-14-23-21(3)18-28(53)59-27(23)19-22/h13-14,18-20,24-26,29H,7-12,15-17H2,1-6H3,(H,48,54)(H,49,55)(H,50,57)(H,51,58)(H,52,56)(H4,39,40,45)(H4,41,42,46)(H4,43,44,47)/t24-,25-,26-,29-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWISVGSSAYEYKH-VZTVMPNDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H62N14O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

843.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Mechanism of Action and Assay Optimization for Boc-Arg-Val-Arg-Arg-AMC

Part 1: Executive Summary

Boc-Arg-Val-Arg-Arg-AMC (Boc-RVRR-AMC) is a synthetic, fluorogenic peptide substrate engineered specifically to probe the activity of Furin and related Proprotein Convertases (PCs). Unlike generic trypsin substrates, Boc-RVRR-AMC mimics the stringent consensus cleavage motif (

This guide details the physicochemical mechanism of this substrate, provides a self-validating experimental protocol for high-throughput screening (HTS), and addresses critical kinetic parameters required for robust data generation in drug development.

Part 2: Molecular Architecture & Mechanism of Action

Chemical Composition

The substrate consists of three functional domains:

-

N-terminal Protection (Boc): The tert-butyloxycarbonyl group blocks the N-terminus, preventing non-specific degradation by aminopeptidases and ensuring the peptide is recognized as an internal sequence rather than a terminal fragment.

-

Recognition Sequence (R-V-R-R): This tetrapeptide sequence (Arg-Val-Arg-Arg) forms the specific "key" that fits into the S1-S4 subsites of the Furin active site.

-

Fluorophore (AMC): 7-Amino-4-methylcoumarin is amide-bonded to the C-terminal Arginine. In this bound state, the fluorescence of AMC is quenched due to the electron-withdrawing nature of the peptide bond.

The Hydrolysis Reaction

The mechanism of action relies on the specific proteolytic cleavage of the amide bond between the C-terminal Arginine and the AMC moiety.

-

Binding: The catalytic domain of Furin recognizes the basic residues of the R-V-R-R sequence.

-

Catalysis: The serine nucleophile in the Furin active site attacks the carbonyl carbon of the Arg-AMC bond.

-

Release: The bond breaks, releasing the peptide fragment (Boc-RVRR) and free AMC.

-

Signal Generation: Free AMC undergoes a spectral shift. While the bound substrate is non-fluorescent (or weakly fluorescent), free AMC exhibits strong fluorescence when excited at 360–380 nm , emitting at 440–460 nm .

Visualization of the Signaling Pathway

Figure 1: The enzymatic hydrolysis pathway of Boc-RVRR-AMC by Furin, resulting in the release of the fluorogenic AMC reporter.

Part 3: Experimental Protocol (The Self-Validating System)

To ensure Trustworthiness and Reproducibility , this protocol includes mandatory controls that validate the assay in real-time.

Reagents & Buffer Preparation

-

Assay Buffer: 100 mM HEPES (pH 7.5), 1 mM CaCl₂, 0.5% Triton X-100.

-

Expert Note: Calcium is non-negotiable. Furin is a calcium-dependent enzyme.[1] Omitting

will result in zero activity.

-

-

Substrate Stock: Dissolve Boc-RVRR-AMC in 100% DMSO to 10 mM. Store at -20°C in the dark.

-

Enzyme: Recombinant Human Furin (approx. 2 kU/µL or 1-5 nM final concentration).

-

Inhibitor (Specificity Control): Dec-RVKR-CMK (Chloromethylketone).

Assay Setup (96-well Black Plate)

Perform all reactions in duplicate or triplicate.

| Well Type | Buffer (µL) | Enzyme (µL) | Inhibitor (µL) | Substrate (µL) | Purpose |

| Blank | 90 | 0 | 0 | 10 | Measures background fluorescence of the substrate. |

| Negative Control | 80 | 0 | 10 (Buffer) | 10 | Checks for non-enzymatic hydrolysis (autolysis). |

| Positive Control | 80 | 10 | 0 | 10 | Measures Max Activity ( |

| Inhibition Control | 70 | 10 | 10 (Dec-RVKR-CMK) | 10 | Self-Validation: Confirms signal is Furin-specific. |

| Test Compound | 70 | 10 | 10 (Compound) | 10 | Experimental data points. |

Note: Add substrate last to initiate the reaction.

Kinetic Measurement Workflow

-

Incubation: Pre-incubate Enzyme and Inhibitor/Compound for 15-30 minutes at room temperature to allow equilibrium binding.

-

Initiation: Add Boc-RVRR-AMC (Final concentration typically 20-50 µM).

-

Detection: Measure fluorescence immediately in kinetic mode.

-

Quantification: Calculate the slope (RFU/min) of the linear portion of the curve.

Workflow Diagram

Figure 2: Step-by-step workflow for the Furin activity assay ensuring kinetic integrity and specificity validation.

Part 4: Data Analysis & Expert Insights

Calculating Activity

Do not rely solely on Raw Fluorescence Units (RFU). You must convert RFU to product concentration using an AMC Standard Curve .

Kinetic Parameters ( and )

For Boc-RVRR-AMC and Furin:

- (Michaelis Constant): Typically ranges from 2.0 µM to 6.0 µM depending on ionic strength and pH [1].

- (Turnover Number): Approximately 4.0 × 10³ s⁻¹ [1].

-

Optimization: Ensure your substrate concentration is near the

(e.g., 5-10 µM) if you are screening for competitive inhibitors to maximize sensitivity.

Troubleshooting & "Gotchas"

-

Inner Filter Effect: At high substrate concentrations (>100 µM), the substrate itself may absorb the excitation light, artificially lowering the fluorescence signal. Keep concentrations below 50 µM unless correcting for this effect [2].

-

Autolysis: If the "Blank" wells show increasing fluorescence over time, your buffer may be contaminated, or the substrate is degrading. Fresh DMSO stocks usually resolve this.

-

pH Sensitivity: The fluorescence of free AMC is pH-dependent. It is maximal at basic pH. If your assay requires acidic conditions (pH < 6.0), the sensitivity will drop significantly.

References

-

National Institutes of Health (NIH). (1999). Use of a fluorescence plate reader for measuring kinetic parameters with inner filter effect correction. Retrieved from [Link]

-

BPS Bioscience. (2019). Furin Protease Assay Kit Data Sheet. Retrieved from [Link]

Sources

The Specificity of Boc-Arg-Val-Arg-Arg-AMC: An In-depth Technical Guide for Researchers

Introduction: Unveiling the Power of a Fluorogenic Substrate

In the intricate landscape of cellular signaling and disease progression, proteases play a pivotal role as molecular scissors, precisely cleaving proteins to activate or deactivate biological processes. Understanding the activity of these enzymes is paramount for researchers in academia and the pharmaceutical industry. The fluorogenic substrate, Boc-Arg-Val-Arg-Arg-AMC (tert-butyloxycarbonyl-L-arginyl-L-valyl-L-arginyl-L-arginine-7-amido-4-methylcoumarin), has emerged as a critical tool for the sensitive and specific measurement of a key class of proteases: the proprotein convertases (PCs). This technical guide provides an in-depth exploration of the substrate specificity of this compound, offering field-proven insights into its application, the causality behind experimental choices, and self-validating protocols for its use.

This compound is a synthetic tetrapeptide linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent due to the quenching effect of the peptide backbone on the AMC fluorophore. Upon enzymatic cleavage of the amide bond between the C-terminal arginine and the AMC moiety, the highly fluorescent AMC is released. This liberation of AMC results in a quantifiable increase in fluorescence, providing a direct measure of protease activity. The core strength of this substrate lies in its peptide sequence, Arg-Val-Arg-Arg, which mimics the recognition motif of furin and other closely related proprotein convertases.

Core Principles of Substrate Specificity

The specificity of a protease for its substrate is dictated by the amino acid sequence recognized by the enzyme's active site. Proprotein convertases, a family of calcium-dependent serine endoproteases, are highly specific for cleavage at single or paired basic amino acid residues. The consensus cleavage site for furin, the most well-characterized member of this family, is Arg-X-Lys/Arg-Arg↓ (where X can be any amino acid and the arrow indicates the cleavage site) within the constitutive secretory pathway. The Boc-Arg-Val-Arg-Arg sequence of the substrate is therefore an ideal mimic of this recognition motif.

The Role of the P-sites

The interaction between a protease and its substrate is often described in terms of P and P' sites, with the cleavage occurring between the P1 and P1' residues.

-

P1 Site: For furin and related PCs, a basic residue, particularly Arginine (Arg), is strongly preferred at the P1 position.

-

P2 and P4 Sites: The presence of basic residues (Arg or Lysine) at the P2 and P4 positions is also critical for efficient recognition and cleavage by furin.

-

P3 Site: The P3 position is more permissive, and in the case of this compound, the presence of Valine is well-tolerated.

This requirement for a multibasic recognition sequence is the primary determinant of the substrate's specificity for furin-like proteases.

Enzyme Specificity Profile

While this compound is an excellent substrate for furin, it is also recognized and cleaved by other members of the proprotein convertase family, albeit with varying efficiencies. Understanding this specificity profile is crucial for accurate data interpretation.

Primary Target: Furin

Furin is a ubiquitously expressed proprotein convertase that plays a critical role in the processing of a wide array of precursor proteins, including hormones, growth factors, receptors, and viral glycoproteins. This compound is efficiently cleaved by furin, making it a standard tool for assaying furin activity in both purified systems and complex biological samples.[1]

Cross-Reactivity with Other Proprotein Convertases

The proprotein convertase family includes several members with overlapping substrate specificities.

-

PACE4 (PC4): This convertase also recognizes and cleaves this compound.[1] PACE4 is involved in various developmental processes and has been implicated in cancer progression.[2]

-

PC5/6: PC5/6 is another key proprotein convertase that can process substrates with multibasic cleavage sites. It is considered one of the most efficient proteinases in processing certain substrates.[3]

-

PC7: While also a member of the family, PC7 may exhibit lower efficiency in cleaving some substrates compared to furin and PC5/6.[3]

Limited Cleavage by Other Serine Proteases

The specificity of this compound is largely restricted to the proprotein convertase family due to the requirement for the multibasic recognition motif.

-

Trypsin and Trypsin-like Proteases: Trypsin is a serine protease that cleaves C-terminal to arginine and lysine residues. Given the P1 arginine in this compound, some level of cleavage by trypsin can be expected. However, the extended recognition sequence required by furin and other PCs generally leads to significantly higher catalytic efficiency for these enzymes compared to trypsin with this particular substrate. For instance, related substrates like Boc-LRR-AMC are specifically marketed for measuring trypsin-like activity of the proteasome.[4] This highlights that while some cross-reactivity may occur, the kinetic preference is for the intended target enzymes.

Quantitative Data: Kinetic Parameters

The efficiency of an enzyme's catalysis on a substrate is quantitatively described by the Michaelis-Menten kinetic parameters: the Michaelis constant (K_m_) and the catalytic rate constant (k_cat_).

-

K_m_: Represents the substrate concentration at which the reaction rate is half of the maximum velocity (V_max_). A lower K_m_ value indicates a higher affinity of the enzyme for the substrate.

-

k_cat_: Also known as the turnover number, it represents the number of substrate molecules converted to product per enzyme molecule per unit of time.

-

k_cat_/K_m_: This ratio is a measure of the enzyme's catalytic efficiency. A higher k_cat_/K_m_ value signifies a more efficient enzyme.

| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |

| Furin | Boc-RVRR-AMC | N/A | N/A | approx. 4 x 10³ | [1] |

| Furin | Pyr-RTKR-AMC | 6.5 | N/A | N/A | [3] |

| PC1/3 | Pyr-RTKR-AMC | 3.0 | N/A | N/A | [3] |

| PC2 | Pyr-RTKR-AMC | 6.6 | N/A | N/A | [3] |

| PACE4 (PC4) | Pyr-RTKR-AMC | 1.7 | N/A | N/A | [3] |

| PC5/6 | Pyr-RTKR-AMC | 2.0 | N/A | N/A | [3] |

| PC7 | Pyr-RTKR-AMC | 9.5 | N/A | N/A | [3] |

| Note: N/A indicates that the specific data was not available in the cited sources. The data for Pyr-RTKR-AMC is included to provide a comparative context for the affinity of various proprotein convertases for a similar fluorogenic substrate. |

Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating controls that ensure the integrity of the experimental results.

Visualizing the Workflow

Caption: Experimental workflow for a furin activity assay.

Protocol 1: Determining Enzyme Activity

1. Reagent Preparation:

-

Assay Buffer: 100 mM HEPES, pH 7.5, containing 1 mM CaCl_2_ and 0.5% (v/v) Triton X-100. Warm to 37°C before use.

-

Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C, protected from light.

-

Enzyme Solution: Dilute the enzyme (e.g., recombinant furin) to the desired concentration in Assay Buffer immediately before use. Keep on ice.

-

AMC Standard Stock Solution: Prepare a 1 mM stock solution of 7-amino-4-methylcoumarin (AMC) in DMSO. Store at -20°C, protected from light.

2. AMC Standard Curve:

-

Prepare a series of dilutions of the AMC Standard Stock Solution in Assay Buffer to final concentrations ranging from 0 to 20 µM.

-

Add 100 µL of each dilution to the wells of a black, flat-bottom 96-well plate.

-

Measure the fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

-

Plot the fluorescence intensity (Relative Fluorescence Units, RFU) against the AMC concentration (µM) and perform a linear regression to obtain the slope (RFU/µM).

3. Enzyme Activity Assay:

-

In a 96-well plate, set up the following reactions in triplicate (total volume of 100 µL):

-

Test Wells: 80 µL of Assay Buffer + 10 µL of Enzyme Solution.

-

Negative Control (No Enzyme): 90 µL of Assay Buffer.

-

Positive Control (Inhibitor): 70 µL of Assay Buffer + 10 µL of Enzyme Solution + 10 µL of a suitable inhibitor (e.g., 100 µM decanoyl-RVKR-CMK).

-

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of a 100 µM working solution of this compound (in Assay Buffer) to all wells (final substrate concentration of 10 µM).

-

Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity every minute for 30-60 minutes (kinetic mode).

4. Data Analysis:

-

For each well, calculate the rate of reaction (slope) from the linear portion of the fluorescence versus time plot (RFU/min).

-

Subtract the rate of the negative control from the rates of the test wells.

-

Convert the rate from RFU/min to µmol/min using the slope from the AMC standard curve:

-

Rate (µmol/min) = (Rate (RFU/min)) / (Slope of AMC standard curve (RFU/µM))

-

-

Calculate the specific activity of the enzyme:

-

Specific Activity (µmol/min/mg) = (Rate (µmol/min)) / (Amount of enzyme in the well (mg))

-

Protocol 2: Inhibitor Screening Assay

This protocol is adapted from high-throughput screening methodologies.[5]

1. Reagent Preparation:

-

As per Protocol 1, with the addition of test compounds dissolved in DMSO.

2. Assay Setup:

-

In a 384-well plate, add the following to each well:

-

Test Wells: 15 µL of Assay Buffer containing 2 nM furin + ~300 nL of test compound (e.g., final concentration of 10 µM).

-

Negative Control (No Inhibitor): 15 µL of Assay Buffer containing 2 nM furin + ~300 nL of DMSO.

-

Positive Control (Maximal Inhibition): 15 µL of Assay Buffer containing 2 nM furin + ~300 nL of 20 µM decanoyl-RVKR-CMK.

-

-

Incubate at room temperature for 15-30 minutes.

-

Initiate the reaction by adding 5 µL of 8 µM Boc-RVRR-AMC to each well (final concentration of 2 µM).[5]

-

Incubate for 45 minutes at 37°C.

3. Data Acquisition and Analysis:

-

Measure the endpoint fluorescence (Ex: 380 nm, Em: 460 nm).

-

Calculate the percent inhibition:

-

% Inhibition = 100 * [1 - (Fluorescence_Test - Fluorescence_Positive) / (Fluorescence_Negative - Fluorescence_Positive)]

-

Troubleshooting and Expert Insights

-

High Background Fluorescence: This can be caused by autohydrolysis of the substrate or contamination of reagents. Ensure the use of high-purity water and reagents. A no-enzyme control is essential to quantify this background.

-

Low Signal: The enzyme concentration may be too low, or the enzyme may be inactive. Verify the enzyme activity with a known positive control substrate. Ensure the assay buffer conditions (pH, CaCl_2_ concentration) are optimal for the specific enzyme. For furin, a slightly acidic to neutral pH (6.5-7.5) is generally preferred.[3]

-

Non-linear Reaction Progress Curves: This can occur if the substrate is depleted, the enzyme is unstable, or product inhibition is occurring. If substrate depletion is the cause, reduce the enzyme concentration or the reaction time.

-

Inner Filter Effect: At high substrate or product concentrations, the fluorescence signal may not be linear with the concentration of the fluorophore. This can be mitigated by using lower concentrations of the substrate and enzyme, and by ensuring the AMC standard curve is performed under the same conditions as the assay.

Conclusion: A Versatile Tool for Protease Research

This compound is a highly specific and sensitive fluorogenic substrate that has become an indispensable tool for researchers studying proprotein convertases. Its well-defined specificity for furin and related enzymes, coupled with the straightforward and quantifiable nature of the fluorescent readout, makes it ideal for a wide range of applications, from basic enzyme characterization to high-throughput screening for novel inhibitors. By understanding the core principles of its specificity, employing robust and self-validating experimental protocols, and being aware of potential pitfalls, researchers can confidently leverage the power of this substrate to advance our understanding of the critical roles that proprotein convertases play in health and disease.

References

-

Remacle, A. G., et al. (2008). Substrate Cleavage Analysis of Furin and Related Proprotein Convertases. Journal of Biological Chemistry, 283(30), 20897–20906. Available from: [Link]

-

UBPBio. (n.d.). Boc-Leu-Arg-Arg-AMC (Boc-LRR-AMC). Retrieved from [Link]

-

Rockwell, N. C., et al. (2002). Inhibition of Furin/Proprotein Convertase-catalyzed Surface and Intracellular Processing by Small Molecules. Journal of Biological Chemistry, 277(18), 15683–15689. Available from: [Link]

Sources

- 1. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The proprotein convertases furin and PACE4 play a significant role in tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Substrate Cleavage Analysis of Furin and Related Proprotein Convertases: A COMPARATIVE STUDY - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Inhibition of Furin/Proprotein Convertase-catalyzed Surface and Intracellular Processing by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

The Enzymatic Heartbeat of Cellular Activation: A Technical Guide to Proprotein Convertase 4 Activity using Boc-Arg-Val-Arg-Arg-AMC

This guide provides an in-depth exploration of the fluorogenic substrate Boc-Arg-Val-Arg-Arg-AMC and its application in the characterization of proprotein convertase 4 (PC4) activity. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to offer a comprehensive understanding of the underlying principles, experimental design considerations, and data interpretation.

Introduction: Proprotein Convertase 4 - A Master Regulator of Physiological Processes

Proprotein convertases (PCs) are a family of calcium-dependent serine endoproteases that play a pivotal role in the post-translational modification of a vast array of precursor proteins.[1][2] By cleaving at specific single or paired basic amino acid residues, PCs convert inactive proproteins into their biologically active forms. This activation cascade is fundamental to numerous physiological processes, including hormone maturation, growth factor signaling, and neuronal development.[1][2]

Proprotein convertase 4, also known as PACE4 or PCSK4, is a key member of this family.[2] It exhibits a more restricted tissue distribution compared to the ubiquitously expressed furin, with notable expression in the pituitary, testes, and ovaries. This specific expression pattern hints at its specialized roles in reproductive and endocrine functions. Indeed, research has implicated PC4 in processes such as fertilization and embryonic development.[3] Dysregulation of PC4 activity has been linked to various pathological conditions, including cancer, making it an attractive target for therapeutic intervention.[2]

To investigate the function of PC4 and to screen for potential inhibitors, a robust and reliable method for quantifying its enzymatic activity is essential. This is where the fluorogenic substrate, this compound, comes into play.

The Tool: this compound - A Fluorogenic Probe for PC Activity

This compound (Boc-RVRR-AMC) is a synthetic tetrapeptide substrate designed to mimic the consensus cleavage site of many proprotein convertases.[4] The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, enhancing its stability and preventing unwanted degradation by aminopeptidases. The core of the substrate is the Arg-Val-Arg-Arg sequence, which is recognized by the catalytic domain of PCs. The C-terminus is conjugated to 7-amino-4-methylcoumarin (AMC), a fluorescent reporter group.

In its intact form, the substrate is non-fluorescent due to quenching of the AMC fluorophore. Upon enzymatic cleavage of the amide bond between the C-terminal arginine and the AMC moiety by an active PC, the AMC is released, resulting in a quantifiable increase in fluorescence. This direct relationship between enzymatic activity and fluorescence signal provides a sensitive and continuous method for monitoring PC4 activity.

Diagram: Mechanism of this compound Cleavage

Caption: Enzymatic cleavage of Boc-RVRR-AMC by PC4.

Foundational Knowledge: Expression and Purification of Active Proprotein Convertase 4

Reliable kinetic analysis of PC4 necessitates a highly purified and active enzyme preparation. While various expression systems can be employed, the following outlines a generalizable workflow for producing recombinant human PC4.

Expression System Selection

-

Baculovirus-infected insect cells (e.g., Sf9, High Five™): This system is often preferred for producing secreted, soluble, and properly folded PCs, including furin, and is a strong candidate for PC4 expression.

-

Mammalian cells (e.g., HEK293, CHO): These cells can provide post-translational modifications that may be important for PC4 activity and are a viable, albeit potentially lower-yield, option.

General Expression and Purification Protocol

-

Gene Synthesis and Cloning: Synthesize a codon-optimized gene for human PC4 (or the species of interest). For secreted expression, clone the gene into a suitable vector (e.g., pFastBac™ for baculovirus, pcDNA™ for mammalian) containing an N-terminal signal peptide and a C-terminal hexa-histidine (His6) tag for purification.

-

Expression:

-

Baculovirus System: Generate recombinant baculovirus and infect insect cells at a high multiplicity of infection (MOI). Culture for 48-72 hours.

-

Mammalian System: Transfect mammalian cells with the expression vector and culture in serum-free media for 48-72 hours.

-

-

Harvesting: Collect the culture supernatant containing the secreted, His-tagged PC4. Centrifuge to remove cells and debris.

-

Purification:

-

Affinity Chromatography: Apply the clarified supernatant to a Ni-NTA (Nickel-Nitriloacetic Acid) affinity column. Wash with a low-imidazole buffer to remove non-specifically bound proteins. Elute the His-tagged PC4 with a high-imidazole buffer.

-

Ion-Exchange Chromatography (Optional): For higher purity, further purify the eluted PC4 using anion or cation exchange chromatography, depending on the pI of the protein.

-

Size-Exclusion Chromatography (Polishing Step): As a final step, use size-exclusion chromatography to remove aggregates and ensure a homogenous preparation of monomeric PC4.

-

-

Quality Control:

-

SDS-PAGE and Western Blot: Assess the purity and identity of the recombinant PC4.

-

Protein Concentration: Determine the protein concentration using a reliable method such as the Bradford assay or by measuring absorbance at 280 nm with the calculated extinction coefficient.

-

Activity Assay: Perform a preliminary activity assay with this compound to confirm that the purified enzyme is active.

-

Diagram: Workflow for Recombinant PC4 Production

Caption: A generalized workflow for producing active PC4.

Core Methodology: Determining the Kinetic Parameters of PC4 with this compound

Essential Reagents and Equipment

-

Purified, active recombinant PC4

-

This compound hydrochloride (lyophilized powder)

-

Dimethyl sulfoxide (DMSO)

-

Assay Buffer: 100 mM HEPES, pH 7.5, containing 1 mM CaCl2 and 0.1% Triton X-100

-

96-well, black, flat-bottom microplates

-

Fluorescence microplate reader with excitation at ~350-380 nm and emission at ~440-460 nm

-

Calibrated pipettes

-

Incubator or temperature-controlled plate reader set to 37°C

Step-by-Step Protocol for Kinetic Analysis

-

Substrate Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO. Store in aliquots at -20°C, protected from light.

-

On the day of the experiment, prepare a series of substrate dilutions in Assay Buffer. A typical concentration range to test would be from 0.5 µM to 100 µM. The final DMSO concentration in the assay should be kept below 1% to avoid enzyme inhibition.

-

-

Enzyme Preparation:

-

Dilute the purified PC4 in cold Assay Buffer to a working concentration. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for at least 10-15 minutes.

-

-

Assay Setup:

-

In a 96-well plate, add 50 µL of the serially diluted substrate solutions to triplicate wells.

-

Include a "no enzyme" control for each substrate concentration to measure background fluorescence.

-

Include a "no substrate" control with the enzyme to measure any intrinsic fluorescence of the enzyme preparation.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

-

Initiating the Reaction:

-

Initiate the reaction by adding 50 µL of the diluted PC4 enzyme to each well (final volume = 100 µL).

-

Immediately place the plate in the fluorescence microplate reader.

-

-

Data Acquisition:

-

Measure the fluorescence intensity (in Relative Fluorescence Units, RFU) every 30-60 seconds for 15-30 minutes at 37°C.

-

Data Analysis

-

Calculate Initial Velocities (V0):

-

For each substrate concentration, plot RFU versus time.

-

Determine the initial linear portion of the curve and calculate the slope (ΔRFU/min). This is your initial velocity (V0).

-

To convert V0 from RFU/min to moles/min, a standard curve of free AMC under the same assay conditions is required.

-

-

Michaelis-Menten Plot:

-

Plot the initial velocities (V0) against the corresponding substrate concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism, SigmaPlot): V0 = (Vmax * [S]) / (Km + [S])

-

-

Lineweaver-Burk Plot (Optional):

-

For a linear representation, a Lineweaver-Burk plot can be generated by plotting 1/V0 versus 1/[S].

-

The y-intercept corresponds to 1/Vmax, and the x-intercept corresponds to -1/Km.

-

| Parameter | Description | Significance for PC4 Activity |

| Km (Michaelis Constant) | The substrate concentration at which the reaction rate is half of Vmax. | An indicator of the affinity of PC4 for this compound. A lower Km suggests a higher affinity. |

| Vmax (Maximum Velocity) | The maximum rate of the reaction when the enzyme is saturated with the substrate. | Reflects the catalytic turnover rate of PC4 under the given conditions. |

| kcat (Turnover Number) | The number of substrate molecules converted to product per enzyme molecule per unit of time (Vmax / [E]total). | A measure of the intrinsic catalytic activity of PC4. |

| kcat/Km (Catalytic Efficiency) | A measure of how efficiently PC4 converts the substrate to product. | Allows for the comparison of the substrate specificity of PC4 for different substrates. |

Application: Inhibitor Screening

The established kinetic assay for PC4 with this compound provides a robust platform for high-throughput screening (HTS) of potential PC4 inhibitors.

Protocol for IC50 Determination

-

Assay Setup:

-

Prepare a fixed concentration of this compound, typically at or near the Km value.

-

Prepare serial dilutions of the test inhibitor compounds.

-

In a 96-well plate, add the substrate, inhibitor dilutions, and Assay Buffer.

-

Include a "no inhibitor" control (positive control) and a "no enzyme" control (negative control).

-

-

Reaction and Data Acquisition:

-

Pre-incubate the plate with the substrate and inhibitors.

-

Initiate the reaction by adding PC4.

-

Monitor the reaction kinetics as described previously.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

-

Troubleshooting Common Issues

| Problem | Potential Cause | Solution |

| High Background Fluorescence | - Contaminated reagents or buffer.- Autohydrolysis of the substrate. | - Use high-purity reagents and freshly prepared buffers.- Run a "no enzyme" control to subtract background. |

| Non-linear Reaction Rate | - Substrate depletion.- Enzyme instability.- Product inhibition. | - Use a lower enzyme concentration or a higher substrate concentration.- Optimize assay conditions (pH, temperature) for enzyme stability.- Measure only the initial linear phase of the reaction. |

| Low Signal-to-Noise Ratio | - Insufficient enzyme activity.- Sub-optimal assay conditions. | - Increase the enzyme concentration.- Optimize pH, temperature, and CaCl2 concentration for PC4 activity. |

| Precipitation in Wells | - Low solubility of inhibitor compounds.- Incompatibility of reagents. | - Decrease the final concentration of the inhibitor.- Ensure the final DMSO concentration is low and consistent across all wells. |

Conclusion

This compound is a valuable tool for the sensitive and continuous measurement of proprotein convertase 4 activity. By understanding the principles of the assay, employing rigorous protocols for enzyme purification and kinetic analysis, and being aware of potential pitfalls, researchers can confidently and accurately characterize the enzymatic function of PC4. This knowledge is fundamental for elucidating the physiological roles of this important protease and for the development of novel therapeutic strategies targeting its activity.

References

- Seidah, N. G., & Prat, A. (2012). The biology and therapeutic targeting of the proprotein convertases. Nature Reviews Drug Discovery, 11(5), 367–383.

- Mbikay, M., Seidah, N. G., & Chrétien, M. (2012). Proprotein convertase subtilisin/kexin type 4 (PCSK4) in mammalian fertility: a review.

- Basak, A., et al. (2004). In vitro elucidation of substrate specificity and bioassay of proprotein convertase 4 using intramolecularly quenched fluorogenic peptides. Biochemical Journal, 380(2), 505-514.

Sources

- 1. Cutting back on pro-protein convertases: the latest approaches to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proprotein Convertase Inhibition Results in Decreased Skin Cell Proliferation, Tumorigenesis, and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro elucidation of substrate specificity and bioassay of proprotein convertase 4 using intramolecularly quenched fluorogenic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Fluorescence of 7-amino-4-methylcoumarin (AMC)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescent properties of 7-amino-4-methylcoumarin (AMC), a versatile and widely utilized fluorophore in biomedical research and drug discovery. We will delve into the core principles of its fluorescence, practical considerations for its use in assays, and the key factors that influence its emissive properties.

The Foundation of AMC Fluorescence: A Tale of Molecular Structure and Light

7-Amino-4-methylcoumarin (AMC) is a synthetic organic compound belonging to the coumarin family.[1][2] Its intrinsic blue fluorescence makes it an invaluable tool for developing sensitive fluorogenic assays, particularly for detecting enzymatic activity.[3][4] The core of AMC's utility lies in a simple yet elegant principle: its fluorescence is significantly quenched when conjugated to another molecule, such as a peptide or another substrate.[3][5] Upon enzymatic cleavage, the free AMC is released, leading to a dramatic increase in fluorescence intensity that can be directly correlated with enzyme activity.[3][5]

The fluorescence of coumarin derivatives is fundamentally linked to their chemical structure. The presence of an electron-donating group at the 7-position, in this case, an amino group (-NH2), is crucial for their strong luminescence.[6] This structural feature facilitates a process known as intramolecular charge transfer (ICT) upon excitation with light. When a photon of appropriate energy is absorbed, an electron is promoted to a higher energy level, creating an excited state. In this excited state, there is a redistribution of electron density, leading to the formation of a more polar species. The return of the molecule to its ground state is accompanied by the emission of a photon of light, which we observe as fluorescence. The energy difference between the excited and ground states dictates the wavelength (and thus the color) of the emitted light.

Key Photophysical Properties of AMC

Understanding the specific spectral characteristics of AMC is paramount for designing robust and sensitive assays. These properties dictate the optimal instrument settings and potential for spectral overlap with other fluorescent molecules.

| Property | Value | Source |

| Excitation Maximum (λex) | ~341-354 nm | [7][8][9] |

| Emission Maximum (λem) | ~440-460 nm | [1][7][8][10] |

| Molar Extinction Coefficient (ε) | Not consistently reported for free AMC | [3] |

| Quantum Yield (ΦF) | Generally high for aminocoumarins | [3] |

Note: The exact excitation and emission maxima can be influenced by the solvent environment.[3]

The Workhorse Application: AMC in Enzyme Assays

The most prominent application of AMC is in the development of fluorogenic assays for a wide range of enzymes, particularly proteases.[11] The principle is straightforward: a substrate peptide containing a specific recognition sequence for the enzyme of interest is covalently linked to the amino group of AMC. In this conjugated form, the fluorescence of AMC is quenched. Upon incubation with the enzyme, the peptide is cleaved, releasing free AMC and resulting in a quantifiable increase in fluorescence.

This "turn-on" fluorescence mechanism offers several advantages:

-

High Sensitivity: The low background fluorescence of the conjugated substrate allows for the detection of very low levels of enzyme activity.

-

Continuous Monitoring: The assay can be monitored in real-time, enabling kinetic studies of enzyme activity.[12][13]

-

High-Throughput Screening (HTS): The simplicity and sensitivity of the assay make it well-suited for screening large compound libraries for enzyme inhibitors or activators.[14]

Below is a detailed, step-by-step methodology for a typical protease assay.

Caption: A generalized workflow for a protease assay using an AMC-conjugated substrate.

-

Reagent Preparation:

-

Assay Buffer: Prepare a buffer appropriate for the enzyme being studied (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl).[15] The optimal pH can vary depending on the specific enzyme.[16]

-

Enzyme Stock Solution: Prepare a concentrated stock solution of the purified enzyme in a suitable buffer.

-

AMC-Substrate Stock Solution: Dissolve the AMC-conjugated peptide substrate in an organic solvent like DMSO to a high concentration (e.g., 10 mM).[17]

-

AMC Standard Curve: Prepare a series of dilutions of free AMC in the assay buffer to generate a standard curve for converting fluorescence units to molar concentrations.

-

-

Assay Procedure (96-well plate format):

-

To each well, add the appropriate volume of assay buffer.

-

Add the enzyme to the designated wells. For control wells (no enzyme), add an equal volume of buffer.

-

If screening for inhibitors, add the test compounds to the appropriate wells. Add vehicle (e.g., DMSO) to control wells.

-

Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a short period (e.g., 5-10 minutes).

-

Initiate the reaction by adding the AMC-substrate to all wells. The final substrate concentration should ideally be at or below the Michaelis constant (Km) for accurate kinetic measurements.

-

Immediately place the plate in a fluorescence plate reader.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).[9] Use an excitation wavelength of approximately 350-380 nm and an emission wavelength of approximately 440-460 nm.[1][10][18]

-

For each sample, plot the relative fluorescence units (RFU) against time. The initial, linear portion of this curve represents the initial reaction velocity (V₀).

-

Using the AMC standard curve, convert the V₀ from RFU/min to moles of AMC/min.

-

Calculate the specific activity of the enzyme (e.g., in moles of product/min/mg of enzyme).

-

Factors Influencing AMC Fluorescence: A Guide to Troubleshooting and Optimization

The fluorescence of AMC is not immutable and can be influenced by its local environment. A thorough understanding of these factors is crucial for obtaining reliable and reproducible data.

The fluorescence intensity of free AMC is sensitive to pH. While its fluorescence is relatively stable in the pH range of 3 to 10, significant decreases in fluorescence can be observed under highly acidic (below pH 2) or highly alkaline (above pH 11) conditions.[10][19] This is due to changes in the protonation state of the amino group, which directly impacts the electronic structure of the fluorophore.[20][21]

Caption: The influence of pH on the protonation state and fluorescence of AMC.

Practical Implication: It is essential to perform enzyme assays within a pH range where both the enzyme is active and the fluorescence of AMC is stable. For most physiological enzymes, this is typically between pH 7 and 8.

The polarity of the solvent can also affect the spectral properties of AMC. More polar solvents can lead to a red-shift (a shift to longer wavelengths) in the emission spectrum. This is due to the stabilization of the more polar excited state by the polar solvent molecules. While most biological assays are conducted in aqueous buffers, this effect can be relevant when using co-solvents or in non-aqueous assay systems.

Fluorescence quenching is any process that decreases the fluorescence intensity of a given substance.[22] Besides the quenching observed upon conjugation, other molecules present in the assay mixture can also quench the fluorescence of free AMC. This can occur through various mechanisms, including:

-

Collisional (Dynamic) Quenching: The quencher molecule collides with the excited fluorophore, leading to non-radiative de-excitation.[23]

-

Static Quenching: The quencher forms a non-fluorescent complex with the fluorophore in its ground state.[23]

-

Förster Resonance Energy Transfer (FRET): If another molecule with an absorption spectrum that overlaps with the emission spectrum of AMC is in close proximity, energy can be transferred non-radiatively from AMC to that molecule.[24]

Practical Implication: Be mindful of the components in your assay buffer. High concentrations of certain salts, buffers, or even the test compounds themselves could potentially quench AMC fluorescence, leading to an underestimation of enzyme activity. It is always advisable to run control experiments to assess for any quenching effects of new compounds or buffer components.

Beyond Enzyme Assays: Other Applications of AMC

While enzyme assays are the primary application, the fluorescent properties of AMC lend themselves to other uses in research and diagnostics:

-

Fluorescent Labeling: AMC can be used to fluorescently label proteins and other biomolecules for visualization in techniques like fluorescence microscopy.[4]

-

Histological Staining: An aqueous solution of AMC can be used as a fluorescent substitute for Schiff's reagent to visualize aldehydes in tissue sections.[25][26]

-

Drug Discovery: Coumarin derivatives, including AMC, are being explored as potential therapeutic agents in areas such as cancer and infectious diseases.[2][27]

Conclusion: A Versatile and Indispensable Tool

7-amino-4-methylcoumarin is a robust and versatile fluorophore that has become an indispensable tool in the life sciences. Its straightforward "turn-on" fluorescence mechanism upon enzymatic cleavage provides a highly sensitive and convenient method for assaying a wide range of enzymes. By understanding the fundamental principles of its fluorescence and the factors that can influence it, researchers can design and execute highly reliable and informative experiments, accelerating progress in basic research and drug development.

References

-

7-Amino-4-methylcoumarin (AMC) Dye Profile - FluoroFinder. [Link]

-

7-Amino-4-methylcoumarin as a fluorescent substitute for Schiff's reagent: a new method that can be combined with hemalum and eosin staining on the same tissue section. [Link]

-

What is the suitable pH range for assays using Ubiquitin-AMC? - ResearchGate. [Link]

-

7-Aminocoumarin-4-acetic Acid as a Fluorescent Probe for Detecting Bacterial Dipeptidyl Peptidase Activities in Water-in-Oil Droplets and in Bulk - PMC. [Link]

-

Fluorescence quenching of 7-amino-4-methylcoumarin by different TEMPO derivatives. [Link]

-

7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - ACS Publications. [Link]

-

7-Amino-4-methylcoumarin as a fluorescent substitute for Schiff's reagent: a new method that can be combined with hemalum and eosin staining on the same tissue section - PubMed. [Link]

-

Fluorescence quenching of 7-amino-4-methylcoumarin by different TEMPO derivatives. [Link]

-

Ub-AMC - Wikipedia. [Link]

-

Comprehensive Review on Medicinal Applications of Coumarin-Derived Imine–Metal Complexes - PMC. [Link]

-

Protease Assays - Assay Guidance Manual - NCBI - NIH. [Link]

-

A SIMPLE FLUORESCENT LABELING METHOD FOR STUDIES OF PROTEIN OXIDATION, PROTEIN MODIFICATION, AND PROTEOLYSIS - PMC. [Link]

-

Fluorogenic in vitro activity assay for the main protease Mpro from SARS-CoV-2 and its adaptation to the identification of inhibitors - ResearchGate. [Link]

-

Competition Assay for Measuring Deubiquitinating Enzyme Substrate Affinity - PMC - NIH. [Link]

-

Fluorescence background quenching as a means to increase Signal to Background ratio - a proof of concept during Nerve Imaging - PMC. [Link]

-

EnzoLyte™ AMC Caspase-3 Assay Kit. [Link]

- US20130059321A1 - Labeling of Proteins with the Fluorophore 7-amino-4-methylcoumarin (AMC)

-

Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Publishing. [Link]

-

Assay Systems for Profiling Deubiquitinating Activity - MDPI. [Link]

-

Amino Acid Quenching - NWCommons. [Link]

-

What is the effect of the pH on the fluorescence? - Quora. [Link]

-

Quenching Concept - YouTube. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Comprehensive Review on Medicinal Applications of Coumarin-Derived Imine–Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. caymanchem.com [caymanchem.com]

- 6. 7-Aminocoumarin-4-acetic Acid as a Fluorescent Probe for Detecting Bacterial Dipeptidyl Peptidase Activities in Water-in-Oil Droplets and in Bulk - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FluoroFinder [app.fluorofinder.com]

- 8. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]

- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 10. caymanchem.com [caymanchem.com]

- 11. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. chempep.com [chempep.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. US20130059321A1 - Labeling of Proteins with the Fluorophore 7-amino-4-methylcoumarin (AMC) Generated Novel Proteolytic Substrates - Google Patents [patents.google.com]

- 17. Competition Assay for Measuring Deubiquitinating Enzyme Substrate Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Ub-AMC - Wikipedia [en.wikipedia.org]

- 19. A SIMPLE FLUORESCENT LABELING METHOD FOR STUDIES OF PROTEIN OXIDATION, PROTEIN MODIFICATION, AND PROTEOLYSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 20. quora.com [quora.com]

- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 22. m.youtube.com [m.youtube.com]

- 23. nwcommons.nwciowa.edu [nwcommons.nwciowa.edu]

- 24. Fluorescence background quenching as a means to increase Signal to Background ratio - a proof of concept during Nerve Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 25. tandfonline.com [tandfonline.com]

- 26. 7-Amino-4-methylcoumarin as a fluorescent substitute for Schiff's reagent: a new method that can be combined with hemalum and eosin staining on the same tissue section - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]

An In-depth Technical Guide to Boc-RVRR-AMC: A Tool for Interrogating Proprotein Convertase Activity

This guide provides a comprehensive technical overview of the fluorogenic substrate Boc-RVRR-AMC, designed for researchers, scientists, and drug development professionals. We will delve into the core principles of its application, from its underlying biochemical mechanism to detailed protocols and its role in advancing our understanding of critical biological processes and diseases.

Introduction: The Significance of Proprotein Convertases and the Utility of Boc-RVRR-AMC

Proprotein convertases (PCs) are a family of nine calcium-dependent serine endoproteases, including the well-characterized furin, that play a pivotal role in the post-translational modification of a vast array of proteins.[1][2] These enzymes are integral to cellular homeostasis by converting inactive precursor proteins into their biologically active forms.[1][2] Their substrates are diverse and include hormones, growth factors, receptors, and enzymes involved in a myriad of physiological processes.[1][3]

The dysregulation of PC activity, particularly furin, is implicated in a range of pathologies, including cancer, neurodegenerative disorders, and infectious diseases.[4][5] For instance, furin is exploited by numerous pathogens, such as HIV, influenza virus, and SARS-CoV-2, to process their viral envelope proteins, a critical step for viral entry and propagation.[5] Consequently, the accurate measurement of PC activity is paramount for both fundamental research and the development of novel therapeutic interventions.

Boc-RVRR-AMC (Boc-Arg-Val-Arg-Arg-7-amido-4-methylcoumarin) is a synthetic fluorogenic substrate meticulously designed to assay the activity of furin and other closely related PCs.[6] Its peptide sequence, Arginine-Valine-Arginine-Arginine (RVRR), mimics the consensus cleavage site recognized by these enzymes. The covalent attachment of the fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC), allows for a sensitive and continuous real-time measurement of enzymatic activity.

Mechanism of Action: Unmasking Fluorescence upon Proteolytic Cleavage

The utility of Boc-RVRR-AMC as a research tool lies in its clever design, which links proteolytic activity to a quantifiable fluorescent signal. In its intact state, the AMC fluorophore is quenched and non-fluorescent. However, upon enzymatic cleavage of the amide bond between the C-terminal arginine of the peptide sequence and the AMC molecule, the free AMC is liberated. This free AMC is highly fluorescent, with an excitation maximum around 340-360 nm and an emission maximum in the range of 440-460 nm. The rate of increase in fluorescence is directly proportional to the enzymatic activity of the proprotein convertase in the sample.

Caption: Enzymatic cleavage of Boc-RVRR-AMC by furin.

Product Information and Handling

Proper handling and storage of Boc-RVRR-AMC are crucial to ensure its stability and performance.

| Parameter | Specification | Source |

| CAS Number | 136132-77-9 | [6] |

| Appearance | White to off-white solid | [6] |

| Solubility | Soluble in DMSO | [7] |

| Storage | Store at -20°C or -80°C, protected from light and moisture. | [6][8] |

| Stock Solution Stability | Stock solutions in DMSO can be stored at -20°C for up to 1 month or at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. | [6][8] |

Preparation of Stock Solutions

It is recommended to prepare a concentrated stock solution of Boc-RVRR-AMC in anhydrous DMSO. For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of the lyophilized powder in the calculated volume of DMSO. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles, which can lead to degradation of the substrate.

Safety and Handling

Experimental Protocols: A Step-by-Step Guide to Measuring Proprotein Convertase Activity

The following protocol provides a general framework for a fluorometric assay to measure the activity of furin or other proprotein convertases using Boc-RVRR-AMC. This protocol can be adapted for use in various formats, including 96-well plates for high-throughput screening.

Essential Reagents and Equipment

-

Boc-RVRR-AMC

-

Purified active furin or other proprotein convertase (for positive control and standard curve)

-

Furin inhibitor (e.g., decanoyl-RVKR-chloromethylketone) for negative control

-

Assay Buffer: A typical furin assay buffer consists of 20 mM Na/MES, pH 7.0, 1 mM CaCl₂, and 0.1% (v/v) Triton X-100. The calcium is essential for the catalytic activity of most PCs.

-

DMSO (anhydrous)

-

Black, flat-bottom 96-well microplates (for fluorescence assays)

-

Fluorescence microplate reader with excitation at ~350-380 nm and emission at ~450-460 nm.

Experimental Workflow

Caption: A typical workflow for a Boc-RVRR-AMC based fluorescence assay.

Detailed Protocol

-

Prepare Reagents:

-

Assay Buffer: Prepare the assay buffer and warm it to the desired reaction temperature (typically 37°C).

-

Boc-RVRR-AMC Working Solution: Dilute the Boc-RVRR-AMC stock solution in assay buffer to the desired final concentration. A typical final concentration ranges from 2 to 10 µM. Protect the working solution from light.

-

Enzyme Solution: Dilute the purified enzyme in cold assay buffer to the desired concentration. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Inhibitor Solution (for negative control): Prepare a working solution of a known furin inhibitor, such as decanoyl-RVKR-CMK, in assay buffer.

-

-

Set up the Assay Plate:

-

Add your samples (e.g., cell lysates, purified protein fractions) to the wells of the 96-well plate.

-

Include the following controls in duplicate or triplicate:

-

Positive Control: Purified active furin.

-

Negative Control: Purified active furin pre-incubated with the furin inhibitor.

-

Substrate Blank: Assay buffer without any enzyme. This is to measure the background fluorescence of the substrate.

-

Sample Blank: Sample without the Boc-RVRR-AMC substrate. This is to account for any intrinsic fluorescence in the sample.

-

-

-

Initiate and Monitor the Reaction:

-

Add the Boc-RVRR-AMC working solution to all wells.

-

Initiate the reaction by adding the enzyme solution to the appropriate wells.

-

Immediately place the plate in a pre-warmed fluorescence microplate reader.

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes. It is crucial to operate within the linear range of the assay, where the reaction rate is constant over time.

-

-

Data Analysis:

-

Subtract the background fluorescence (substrate blank) from all readings.

-

Plot the fluorescence intensity versus time for each sample.

-

Determine the reaction rate (velocity) by calculating the slope of the linear portion of the curve.

-

The enzymatic activity can be quantified by comparing the reaction rates of the unknown samples to a standard curve generated with known concentrations of purified active enzyme.

-

Applications in Research and Drug Development

The ability to accurately quantify the activity of furin and related proprotein convertases using Boc-RVRR-AMC has significant implications across various fields of biomedical research and drug discovery.

-

Elucidating Biological Pathways: This substrate is instrumental in studying the role of PCs in various signaling pathways, such as the mTOR pathway, and their involvement in cellular processes like protein maturation and activation.

-

Cancer Research: Given the overexpression and hyperactivity of furin in many types of cancer, Boc-RVRR-AMC is a valuable tool for screening and characterizing potential anti-cancer drugs that target furin activity.[4][5]

-

Infectious Disease Research: The critical role of furin in the activation of viral and bacterial pathogens makes it a prime target for the development of novel anti-infective agents.[4][5] Boc-RVRR-AMC-based assays are widely used to screen for inhibitors of furin that could potentially block pathogen entry and replication.

-

High-Throughput Screening (HTS) for Drug Discovery: The simplicity and sensitivity of the fluorometric assay make it amenable to high-throughput screening of large compound libraries to identify novel inhibitors of proprotein convertases.

Substrate Specificity and Considerations

While Boc-RVRR-AMC is an excellent substrate for furin, it is important to recognize that it can also be cleaved by other proprotein convertases that recognize similar multibasic cleavage sites, such as PC1/3, PACE4, and PC5/6.[1] The cleavage efficiency may vary among these enzymes. Therefore, when working with complex biological samples that may contain multiple PCs, it is crucial to interpret the results with caution. The use of specific inhibitors or immunodepletion techniques can help to dissect the contribution of individual PCs to the observed activity.

Conclusion

Boc-RVRR-AMC is a powerful and versatile tool for the sensitive and continuous measurement of furin and other proprotein convertase activities. A thorough understanding of its mechanism of action, proper handling procedures, and careful experimental design are essential for obtaining reliable and reproducible data. The insights gained from using this fluorogenic substrate will continue to advance our understanding of the critical roles of proprotein convertases in health and disease, and will undoubtedly aid in the development of novel therapeutic strategies for a wide range of human ailments.

References

-

ABX - advanced biochemical compounds. Boc-FLT-Precursor - Safety Data Sheet. [Link]

-

BPS Bioscience. Data Sheet - Furin Protease Assay Kit. [Link]

-

Elabscience. Fluorometric Assay Kit Experimental Operation Guide. [Link]

-

AMC Drilling Optimisation. AMC FLOC DD - Safety Data Sheet. [Link]

-

MDPI. Development and Prospects of Furin Inhibitors for Therapeutic Applications. [Link]

-

National Center for Biotechnology Information. Inhibition of Furin/Proprotein Convertase-catalyzed Surface and Intracellular Processing by Small Molecules. [Link]

-

MDPI. Identification of Furin Protease Small-Molecule Inhibitor with a 1,3-Thiazol-2-ylaminosulfonyl Scaffold. [Link]

-

ACS Publications. Cyclic Peptidic Furin Inhibitors Developed by Combinatorial Chemistry. [Link]

-

National Center for Biotechnology Information. Fluorogenic in vitro activity assay for the main protease Mpro from SARS-CoV-2 and its adaptation to the identification of inhibitors. [Link]

-

National Center for Biotechnology Information. Screening for inhibitory effects of crude drugs on furin-like enzymatic activities. [Link]

-

National Center for Biotechnology Information. Substrate Cleavage Analysis of Furin and Related Proprotein Convertases: A COMPARATIVE STUDY. [Link]

-

ResearchGate. Fluorogenic in vitro activity assay for the main protease Mpro from SARS-CoV-2 and its adaptation to the identification of inhibitors. [Link]

-

MDPI. An Overview of the Role of Furin in Type 2 Diabetes. [Link]

-

BPS Bioscience. Furin Protease Assay Kit. [Link]

-

ResearchGate. The Basicity Makes the Difference: Improved Canavanine-Derived Inhibitors of the Proprotein Convertase Furin. [Link]

-

National Center for Biotechnology Information. What Are the Roles of Proprotein Convertases in the Immune Escape of Tumors?. [Link]

Sources

- 1. Substrate Cleavage Analysis of Furin and Related Proprotein Convertases: A COMPARATIVE STUDY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Furin/Proprotein Convertase-catalyzed Surface and Intracellular Processing by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and Prospects of Furin Inhibitors for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. crude.abx.de [crude.abx.de]

- 9. pufei.com [pufei.com]

- 10. drillersworld.com.au [drillersworld.com.au]

- 11. youtube.com [youtube.com]

Methodological & Application

Measuring furin activity in cell lysates using Boc-RVRR-AMC

Application Note: Quantification of Furin-Like Proprotein Convertase Activity in Cell Lysates via Boc-RVRR-AMC Fluorometry

Introduction & Biological Context

Furin (PCSK3) is a calcium-dependent serine endoprotease of the Proprotein Convertase (PC) family.[1] It plays a critical role in the proteolytic maturation of precursor proteins within the trans-Golgi network (TGN), including growth factors, receptors, and viral envelope glycoproteins (e.g., HIV gp160, SARS-CoV-2 Spike protein).

Because Furin is a key driver in both cancer metastasis and viral pathogenesis, accurately quantifying its activity in complex cell lysates is a high-value assay in drug discovery and virology.

This guide details a robust, self-validating protocol for measuring Furin activity using the fluorogenic substrate Boc-RVRR-AMC . Unlike antibody-based detection (Western Blot/ELISA) which measures total protein, this assay specifically quantifies enzymatic activity, providing a functional readout of the protease.

Principle of the Assay

The assay relies on the specific cleavage of the synthetic peptide substrate Boc-Arg-Val-Arg-Arg-AMC (Boc-RVRR-AMC).[2] The "RVRR" sequence mimics the consensus Furin cleavage motif (

-

Quenched State: When attached to the peptide, the 7-Amino-4-methylcoumarin (AMC) group is relatively non-fluorescent.

-

Cleavage: Active Furin in the lysate cleaves the amide bond between the C-terminal Arginine and the AMC fluorophore.

-

Signal Generation: Free AMC is released, resulting in a strong fluorescent signal (Excitation: ~360-380 nm; Emission: ~440-460 nm).

Mechanism & Workflow Diagram

Figure 1: Enzymatic hydrolysis mechanism. Furin requires Calcium to bind and cleave the RVRR motif, releasing fluorescent AMC.

Critical Experimental Constraints (The "Why")

To ensure Scientific Integrity , you must adhere to these mechanistic requirements. Failure to do so is the primary cause of assay failure.

-

Calcium Dependence: Furin is a

-dependent enzyme.[3]-

Constraint: You cannot use standard RIPA buffers containing EDTA or EGTA for cell lysis. These chelators strip the calcium from the enzyme, irreversibly inactivating it.

-

Solution: Use the specific "Furin Lysis Buffer" defined below.

-

-

pH Sensitivity: Furin functions optimally in the slightly acidic to neutral environment of the TGN (pH 6.0–7.5). Activity drops significantly above pH 8.0.

-

Specificity: The RVRR motif can be cleaved by other PCs (e.g., PC5/6, PACE4). Therefore, without immunoprecipitation, this assay measures "Furin-like activity."

-

Validation: You must use the specific inhibitor Decanoyl-RVKR-CMK (Dec-RVKR-CMK) as a negative control to prove the signal is protease-driven.

-

Materials & Buffer Preparation

Buffer Recipes

| Component | Concentration | Function |

| Furin Lysis Buffer | (Do NOT add EDTA) | Cell Extraction |

| HEPES (pH 7.5) | 100 mM | Buffering agent compatible with biological pH. |

| Triton X-100 | 0.5% (v/v) | Solubilizes membrane-bound Furin (TGN-resident). |

| Calcium Chloride ( | 1 mM | Essential cofactor for Furin stability/activity.[4] |

| 2-Mercaptoethanol | 1 mM | Reduces disulfide bonds (optional, stabilizes enzyme). |

| Furin Assay Buffer | (Reaction Mix) | Enzymatic Environment |

| HEPES (pH 7.0 - 7.5) | 100 mM | Maintains optimal pH. |

| Calcium Chloride ( | 1 mM | CRITICAL: Activates the enzyme. |

| Triton X-100 | 0.5% (v/v) | Prevents aggregation. |

| Ovalbumin or BSA | 1 mg/mL | Carrier protein to prevent enzyme loss to plastic. |

Reagents

-

Substrate: Boc-RVRR-AMC (Custom or commercial vendors like Bachem/Sigma). Dissolve in DMSO to 10 mM stock. Store at -20°C.

-

Inhibitor (Control): Decanoyl-RVKR-CMK.[5][6][7] Dissolve in DMSO to 10 mM stock.

-

Standard: 7-Amino-4-methylcoumarin (AMC) (Free standard) for standard curve.

Detailed Protocol

Step 1: Cell Lysis (The "No-EDTA" Method)

-

Wash cells (

to -

Add 100–200 µL of ice-cold Furin Lysis Buffer .

-

Incubate on ice for 15–30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet debris.

-

Collect the supernatant (lysate). Keep on ice.

-

Quantify total protein (e.g., BCA Assay) immediately to normalize input.

Step 2: Assay Plate Setup

Use a black 96-well plate (flat bottom) to minimize background fluorescence.

Reaction Mix Preparation (Per Well):

-

Test Sample: 20–50 µg of total protein lysate (volume adjusted to 50 µL with Assay Buffer).

-

Background Control: 50 µL Assay Buffer (No lysate).

-

Specificity Control: Lysate + 10 µM Dec-RVKR-CMK (Pre-incubate for 15 min at RT).

Substrate Addition:

-

Prepare a 2x Substrate Working Solution : Dilute 10 mM Boc-RVRR-AMC stock to 200 µM in Assay Buffer.

-

Add 50 µL of 2x Substrate Working Solution to all wells.

Step 3: Kinetic Measurement

Do not use endpoint reads if possible; kinetic reads provide velocity (

-

Place plate in a fluorescence microplate reader pre-heated to 37°C .

-

Settings:

-

AMC Standard Curve: In separate wells, add 0, 10, 50, 100, 500, 1000 pmol of free AMC diluted in Assay Buffer (100 µL total) to convert RFU to pmol.

Data Analysis & Validation

Calculation

-

Plot Kinetic Curves: RFU (Y-axis) vs. Time (X-axis).

-

Determine Slope: Calculate the slope (

) for the linear portion of the curve (usually 10–40 mins). -

Background Subtraction: Subtract the slope of the "No Lysate" blank from the sample slopes.

-

Convert to Activity: Use the AMC Standard Curve slope (

) to convert sample slope to activity.

Validation Workflow (Graphviz)

Figure 2: Logic flow for validating assay specificity and linearity.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| No Signal | EDTA in Lysis Buffer | Repeat lysis with recommended buffer (HEPES/Ca2+). |

| Inactive Enzyme | Ensure lysate is fresh; Furin degrades upon freeze-thaw. | |

| High Background | Autofluorescence | Use black plates; check lysate for colored compounds. |

| Low Inhibition | Insufficient Inhibitor | Increase Dec-RVKR-CMK to 20-50 µM. |

| Non-PC Proteases | Add PMSF (inhibits serine proteases but less effective on Furin) to check for trypsin contamination. |

References

-

Remacle, A. G., et al. (2008). "Substrate cleavage analysis of furin and related proprotein convertases." Journal of Biological Chemistry, 283(30), 20897-20906.

-

Basak, A., et al. (2010). "Inhibitors of Proprotein Convertases."[1][5][6][7][11] Journal of Molecular Medicine. (Discusses Dec-RVKR-CMK specificity).

-

Jaaks, P., & Bernasconi, M. (2017). "The proprotein convertase furin in cancer: more than an oncogene." RNA Biology, 14(12), 1652-1665.

-

Cayman Chemical. "Boc-RVRR-AMC Product Insert & Spectral Data."

Sources

- 1. Structural insights into proprotein convertase activation facilitate the engineering of highly specific furin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Human furin is a calcium-dependent serine endoprotease that recognizes the sequence Arg-X-X-Arg and efficiently cleaves anthrax toxin protective antigen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of Furin/Proprotein Convertase-catalyzed Surface and Intracellular Processing by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rndsystems.com [rndsystems.com]

- 6. Decanoyl-RVKR-CMK peptide [novoprolabs.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. content.abcam.com [content.abcam.com]

- 10. caymanchem.com [caymanchem.com]

- 11. researchgate.net [researchgate.net]

Precision Profiling of Furin Activity: A Fluorogenic Workflow using Boc-RVRR-AMC

Abstract

Furin (PCSK3) is a calcium-dependent serine endoprotease critical for the maturation of proproteins, including growth factors, receptors, and viral glycoproteins (e.g., SARS-CoV-2 Spike, HIV gp160).[1] Consequently, Furin inhibition is a high-value target for antiviral and oncological therapeutics. This application note details a robust, high-throughput compatible protocol for quantifying Furin activity using the fluorogenic substrate Boc-Arg-Val-Arg-Arg-AMC (Boc-RVRR-AMC) .[1] Unlike static endpoint assays, this kinetic workflow allows for the precise determination of enzymatic velocity (

Scientific Principles

The Target: Furin

Furin belongs to the proprotein convertase subtilisin/kexin (PCSK) family.[2] It cleaves precursor proteins at the consensus motif Arg-X-X-Arg (R-X-X-R), with a preference for Arg-X-Lys/Arg-Arg .[1][3] Crucially, Furin activity is strictly calcium-dependent ; the enzyme requires millimolar concentrations of

The Probe: Boc-RVRR-AMC

The substrate consists of the peptide sequence Arginine-Valine-Arginine-Arginine (RVRR) coupled to the fluorophore 7-amino-4-methylcoumarin (AMC).[1][4]

-

Intact State: The peptide bond quenches the fluorescence of the AMC group.

-

Cleaved State: Furin hydrolyzes the amide bond between the C-terminal Arginine and the AMC. This releases free AMC, which is highly fluorescent.

-

Detection: Excitation

360–380 nm; Emission

Reaction Mechanism Diagram

Figure 1: Mechanism of fluorogenic release.[1] Furin recognizes the RVRR motif and cleaves the amide bond, liberating the fluorescent AMC reporter.

Critical Materials & Preparation

Reagents

| Component | Specification | Storage | Notes |

| Furin Enzyme | Recombinant Human Furin | -80°C | Avoid repeated freeze-thaw cycles.[1][5] Aliquot upon receipt. |

| Substrate | Boc-RVRR-AMC | -20°C | Dissolve in DMSO to 10 mM stock. Protect from light. |

| Inhibitor (Control) | Decanoyl-RVKR-CMK | -20°C | Irreversible inhibitor.[1] Use as a positive control for inhibition. |

| Assay Buffer | Custom (See 2.2) | 4°C | Must be fresh. |

| AMC Standard | 7-Amino-4-methylcoumarin | -20°C | Required for converting RFU to molar activity.[1] |

Assay Buffer Formulation (The "Engine Room")

Standard phosphate buffers often precipitate calcium or lack the necessary ionic strength.[1] Use the following HEPES-based buffer to ensure optimal Furin stability.

-

Base: 100 mM HEPES, pH 7.5

-

Surfactant: 0.5% Triton X-100 (Reduces surface adsorption of the enzyme)[1]

-

Activator: 1 mM

(Essential for activity)[1][6] -

Reducing Agent: 1 mM

-Mercaptoethanol (Optional, but helps maintain stability)

WARNING: Do NOT use PBS or buffers containing EDTA/EGTA. Chelation of calcium will irreversibly inactivate Furin.

Experimental Protocol

Workflow Overview

Figure 2: Step-by-step kinetic assay workflow.

Detailed Steps

Step 1: Preparation of Working Solutions

-

Substrate Solution: Dilute the 10 mM Boc-RVRR-AMC DMSO stock into the Assay Buffer to create a 2x Working Solution (e.g., 100 µM).

-

Note: The final concentration in the well will be 50 µM. Ensure DMSO concentration remains <1% to avoid enzyme denaturation.

-

-

Enzyme Solution: Dilute Recombinant Furin in Assay Buffer to a 2x Working Solution (typically 2–10 nM).

-

Self-Validation: Perform a linearity test first.[6] The signal should be linear over time; if the curve plateaus within 10 minutes, dilute the enzyme further.

-

Step 2: Plate Setup (96-well Black Plate)

Use a black, flat-bottom microplate to minimize background scattering.[1]

| Well Type | Component 1 (50 µL) | Component 2 (50 µL) | Purpose |

| Blank | Assay Buffer | 2x Substrate | Background fluorescence subtraction.[1] |

| Positive Control | 2x Enzyme | 2x Substrate | Max activity (100%).[1] |

| Inhibitor Control | 2x Enzyme + Dec-RVKR-CMK | 2x Substrate | Validates inhibition (Signal should be near Blank).[1] |

| Test Sample | 2x Enzyme + Test Compound | 2x Substrate | Experimental data. |

Step 3: Incubation & Initiation[1]

-

Add 50 µL of Enzyme/Inhibitor mix to the wells.

-

(Optional) Incubate for 30 minutes at Room Temperature (RT) to allow inhibitor binding.

-

Add 50 µL of Substrate Solution to initiate the reaction.

-

Immediately transfer to the plate reader.

Step 4: Kinetic Reading[1]

-

Mode: Kinetic (do not use Endpoint if calculating rates).[1]

-

Interval: Read every 1–2 minutes for 60 minutes.

-

Wavelengths: Ex: 380 nm, Em: 460 nm.

-

Gain: Set gain such that the Positive Control reaches ~80% of detector saturation at the end of the run.

Data Analysis & Troubleshooting

Calculating Activity[1][8]

-

Subtract Blank: Subtract the RFU of the "Blank" wells from all other wells at each time point.

-

Calculate Slope: Plot RFU vs. Time (min). Determine the slope (

) of the linear portion of the curve (typically 5–30 mins).[1] -

Conversion (Optional): Use an AMC standard curve to convert RFU/min to pmol/min (Units of activity).

IC50 Determination

For inhibitor screening:

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| No Signal | Lack of Calcium | Ensure 1 mM |

| High Background | Substrate degradation | Store substrate at -20°C dry.[1] Check "Blank" wells. |

| Non-Linear Kinetics | Substrate depletion | Reduce Enzyme concentration or increase Substrate concentration. |

| Inner Filter Effect | [Substrate] too high | If [S] > 100 µM, the substrate itself may absorb excitation light.[1] Keep [S] near |

References

-

Furin Mechanism & Calcium Dependence

-

Inhibitor (Dec-RVKR-CMK)

- R&D Systems.

-

Substrate (Boc-RVRR-AMC)

-

MedChemExpress.[8] "this compound hydrochloride Technical Data."

-

-

Viral Relevance (SARS-CoV-2)

Sources